

In-Depth Technical Guide: Methyl 2-cyano-3-(dimethylamino)acrylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl 2-cyano-3-(dimethylamino)acrylate
Cat. No.:	B074732

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 2-cyano-3-(dimethylamino)acrylate**, a versatile organic compound. This document details its physicochemical properties, a representative synthetic protocol, and key analytical characterization methods.

Core Compound Data

Methyl 2-cyano-3-(dimethylamino)acrylate is a substituted acrylate derivative. Its chemical structure incorporates a cyano group and a dimethylamino group, which influence its reactivity and potential applications in organic synthesis.

Property	Value
Molecular Weight	154.17 g/mol
Molecular Formula	C ₇ H ₁₀ N ₂ O ₂
CAS Number	1187-27-5
IUPAC Name	methyl 2-cyano-3-(dimethylamino)prop-2-enoate
Canonical SMILES	CN(C)C=C(C#N)C(=O)OC
InChI Key	HWBIEDPFULRCDP-UHFFFAOYSA-N

Synthesis Methodology

The synthesis of **Methyl 2-cyano-3-(dimethylamino)acrylate** is typically achieved through a Knoevenagel condensation reaction. This classic carbon-carbon bond-forming reaction involves the condensation of a carbonyl compound with a compound containing an active methylene group, catalyzed by a base.

Representative Experimental Protocol: Knoevenagel Condensation

This protocol is a representative method for the synthesis of substituted cyanoacrylates and is adapted for the preparation of **Methyl 2-cyano-3-(dimethylamino)acrylate**.

Materials:

- Methyl cyanoacetate
- N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
- Anhydrous Toluene (or another suitable inert solvent)
- Basic catalyst (e.g., piperidine, triethylamine, or potassium carbonate)
- Magnetic stirrer and hotplate
- Round-bottom flask
- Condenser
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve methyl cyanoacetate (1.0 equivalent) in anhydrous toluene.
- Addition of Reagents: To the stirred solution, add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.1 equivalents). DMF-DMA serves as both a reactant (providing the dimethylamino-methylene group) and a dehydrating agent.
- Catalysis: Add a catalytic amount of a suitable base, such as piperidine (0.1 equivalents).
- Reaction: Heat the reaction mixture to reflux (approximately 80-110 °C, depending on the solvent) and maintain for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure **Methyl 2-cyano-3-(dimethylamino)acrylate**.

Analytical Characterization

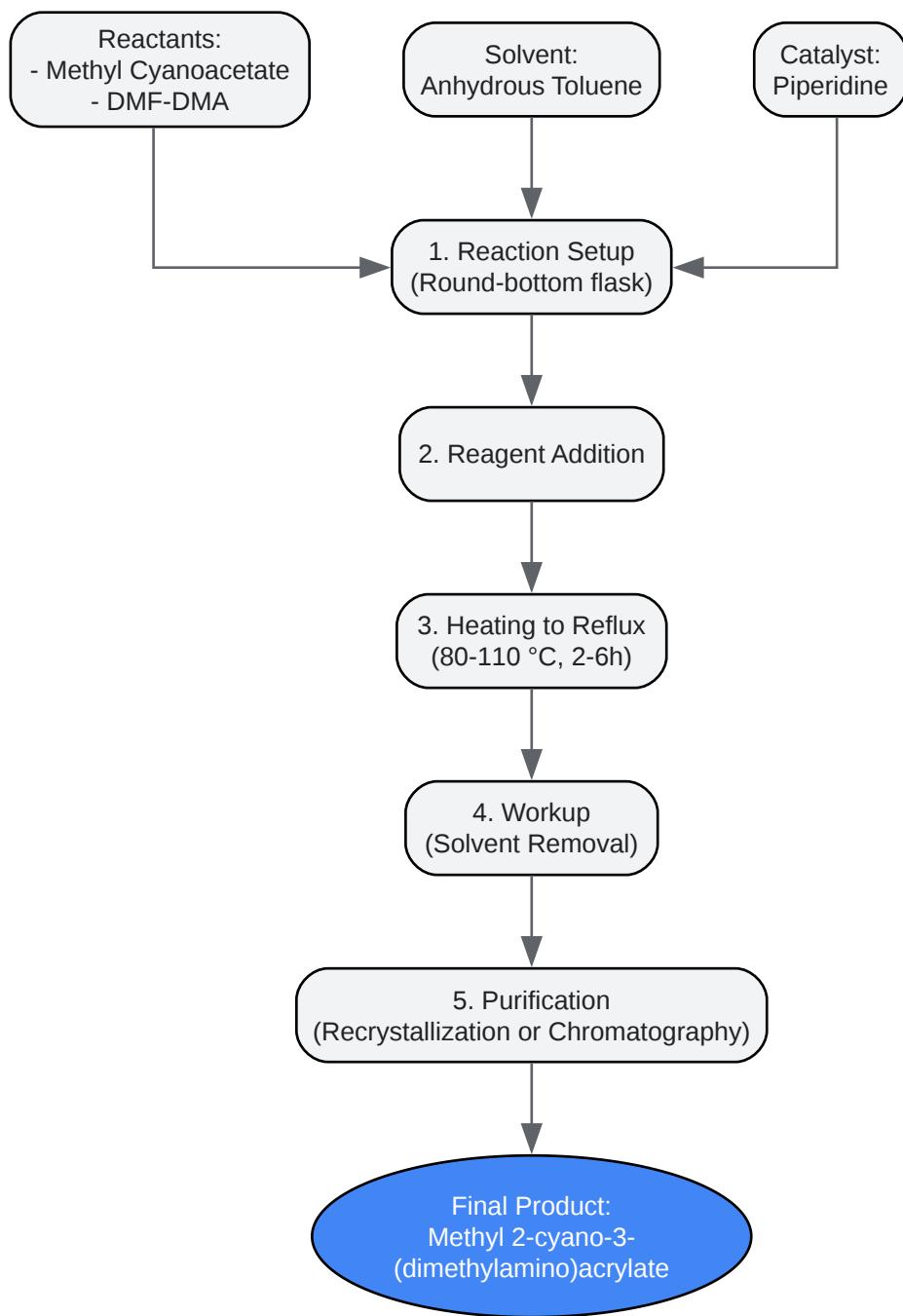
The structure and purity of the synthesized **Methyl 2-cyano-3-(dimethylamino)acrylate** can be confirmed using standard analytical techniques.

Analytical Method	Expected Observations
¹ H NMR	Signals corresponding to the methyl ester protons (~3.7 ppm), the dimethylamino protons (~3.0-3.3 ppm, two singlets due to restricted rotation), and the vinylic proton (~7.5 ppm).
¹³ C NMR	Resonances for the carbonyl carbon (~165 ppm), the vinylic carbons (~160 ppm and ~70 ppm), the cyano carbon (~120 ppm), the methyl ester carbon (~50 ppm), and the dimethylamino carbons (~40 ppm).
Infrared (IR) Spectroscopy	Characteristic absorption bands for the C≡N stretch (~2220 cm ⁻¹), the C=O stretch of the ester (~1710 cm ⁻¹), the C=C stretch (~1600 cm ⁻¹), and C-N and C-O stretches in the fingerprint region.
Mass Spectrometry (MS)	The molecular ion peak [M] ⁺ at m/z = 154.17, along with characteristic fragmentation patterns.

Visualizations

Knoevenagel Condensation: Reaction Workflow

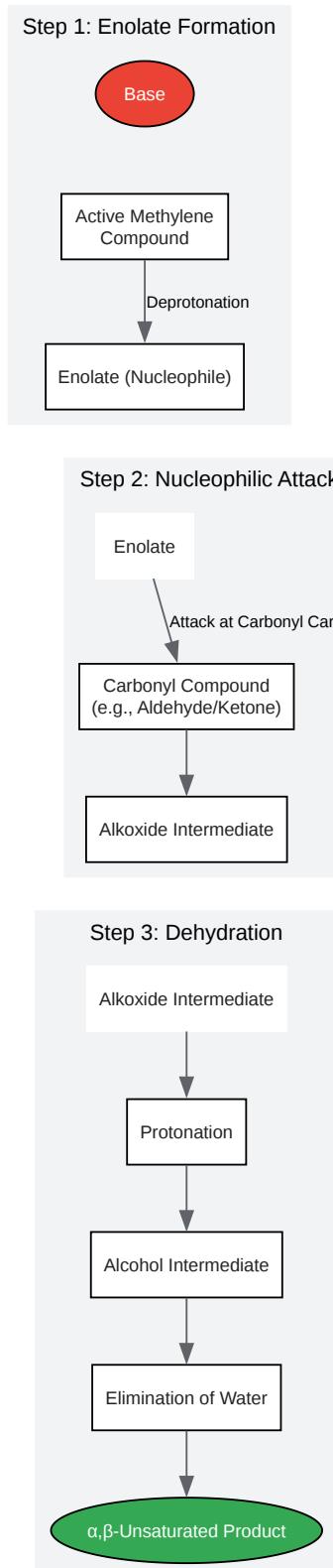
The following diagram illustrates the general workflow for the synthesis of **Methyl 2-cyano-3-(dimethylamino)acrylate** via a Knoevenagel condensation.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **Methyl 2-cyano-3-(dimethylamino)acrylate**.

Knoevenagel Condensation: Generalized Mechanism

This diagram outlines the fundamental steps of the base-catalyzed Knoevenagel condensation mechanism.



[Click to download full resolution via product page](#)

Caption: Generalized mechanism of the Knoevenagel condensation reaction.

- To cite this document: BenchChem. [In-Depth Technical Guide: Methyl 2-cyano-3-(dimethylamino)acrylate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b074732#methyl-2-cyano-3-dimethylamino-acrylate-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com